molecular formula C5H11NO B8056785 Methyl[(oxetan-2-yl)methyl]amine

Methyl[(oxetan-2-yl)methyl]amine

Cat. No.: B8056785
M. Wt: 101.15 g/mol
InChI Key: MAGZNHJEXBGQOM-UHFFFAOYSA-N
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Description

Methyl[(oxetan-2-yl)methyl]amine is an organic compound featuring an oxetane ring, which is a four-membered cyclic ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(oxetan-2-yl)methyl]amine typically involves the formation of the oxetane ring followed by the introduction of the amine group. One common method starts with the preparation of oxetan-2-methylamine from [2-(1-ethoxyethoxy)methyl] epoxypropane. This intermediate undergoes a series of reactions involving potassium tert-butoxide, trimethyl sulfoxide iodide, sulfonyl compounds, and phthalamide compounds to yield the final product .

Industrial Production Methods

For industrial-scale production, the method described above can be optimized to achieve high yields and safety. The process avoids the use of hazardous reagents like sodium azide and does not require palladium-carbon catalytic hydrogenation, making it suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl[(oxetan-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can modify the oxetane ring or the amine group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxetane oxides, while substitution reactions can produce a variety of functionalized oxetane derivatives .

Scientific Research Applications

Methyl[(oxetan-2-yl)methyl]amine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Its derivatives are explored for their potential therapeutic properties, such as anticancer and antimicrobial activities.

    Industry: The compound is used in the production of polymers and other advanced materials

Mechanism of Action

The mechanism by which Methyl[(oxetan-2-yl)methyl]amine exerts its effects depends on its specific application. In medicinal chemistry, the oxetane ring can influence the physicochemical properties of drug molecules, enhancing their stability and bioavailability. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

    Azetidine: Another four-membered ring compound containing nitrogen.

    Pyrrolidine: A five-membered ring compound with nitrogen.

    Piperidine: A six-membered ring compound with nitrogen.

Uniqueness

Methyl[(oxetan-2-yl)methyl]amine is unique due to its oxetane ring, which imparts distinct properties such as increased ring strain and reactivity compared to larger ring systems. This makes it a valuable scaffold in medicinal chemistry and materials science .

Properties

IUPAC Name

N-methyl-1-(oxetan-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-6-4-5-2-3-7-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGZNHJEXBGQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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